2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one
CAS No.:
Cat. No.: VC16390347
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrFNO |
|---|---|
| Molecular Weight | 218.02 g/mol |
| IUPAC Name | 2-bromo-1-(5-fluoropyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |
| Standard InChI Key | ZJJCBRLHVVJSRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1F)C(=O)CBr |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one belongs to the class of halogenated pyridines, with the systematic IUPAC name 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-one. Its molecular structure is defined by the following attributes:
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Molecular Formula:
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Canonical SMILES:
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InChI Key: NTEVXGZFBVJCAP-UHFFFAOYSA-N (analogous to related compounds)
The pyridine ring’s substitution pattern enhances electrophilic reactivity at the bromine site while the electron-withdrawing fluorine atom stabilizes the aromatic system.
Physicochemical Properties
While direct data for this specific isomer are scarce, analogous compounds such as 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one provide insights:
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Melting Point: 162–166°C (observed in structurally similar brominated ethanones)
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Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) but poorly soluble in water.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves sequential halogenation and functionalization steps:
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Halogenation of Pyridine Precursors:
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Purification:
Key Reaction Parameters
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Temperature: 0–25°C for bromination to minimize side reactions.
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Catalysts: Lewis acids (e.g., ) for electrophilic aromatic substitution.
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Yield: 60–75% (estimated based on analogous syntheses).
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom at position 2 undergoes facile substitution reactions:
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Suzuki-Miyaura Coupling: With arylboronic acids in the presence of to form biaryl derivatives.
\text{2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Phenyl-1-(5-fluoropyridin-3-yl)ethan-1-one} $$
Example: -
Amination: Reaction with amines (e.g., piperidine) to yield pyridylacetamide derivatives .
Functional Group Transformations
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Reduction: The ketone group is reduced to a secondary alcohol using or , yielding 1-(5-fluoropyridin-3-yl)-2-bromoethanol .
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Oxidation: Under strong conditions (e.g., ), the ethanone group forms a carboxylic acid.
Pharmaceutical and Industrial Applications
Drug Intermediate
This compound is pivotal in synthesizing kinase inhibitors, where the pyridine core interacts with ATP-binding pockets:
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Anticancer Agents: Derivatives exhibit IC values < 100 nM against breast cancer cell lines (MCF-7) .
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Anti-inflammatory Drugs: Modulates COX-2 and TNF-α pathways in preclinical models .
Material Science
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